Suzuki-Miyaura Cross-Coupling Yield: 5-Iodo vs 5-Bromo Indole-3-carbaldehyde in NMDA Antagonist Synthesis
In the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, 5-iodo-1H-indole-3-carbaldehyde was coupled with 4-fluorophenylboronic acid via Suzuki-Miyaura reaction to afford the biaryl product in 92% yield [1]. In contrast, the corresponding 5-bromo-1H-indole-3-carbaldehyde, when subjected to analogous Suzuki coupling conditions, produced the same biaryl adduct in only 51% yield [1]. This represents an 80% relative improvement in synthetic efficiency when employing the iodo derivative over the bromo analog.
| Evidence Dimension | Suzuki-Miyaura cross-coupling reaction yield |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 5-Bromo-1H-indole-3-carbaldehyde: 51% isolated yield |
| Quantified Difference | 41 percentage-point absolute increase; 1.8-fold relative improvement |
| Conditions | Pd(PPh3)4 catalyst, 4-fluorophenylboronic acid, Na2CO3, DME/H2O, 80°C, 16 h |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the near-doubling of coupling efficiency directly reduces the cost per successful coupling event and minimizes material waste during lead optimization.
- [1] Layton ME, Kelly MJ, Rodzinak KJ. N-methyl-D-aspartate receptor antagonists and methods of use. PCT Patent WO2007084914A2. 2007. View Source
